molecular formula C13H12N2O2 B8646550 cyanomethyl 3-(1H-indol-3-yl)propanoate

cyanomethyl 3-(1H-indol-3-yl)propanoate

Cat. No. B8646550
M. Wt: 228.25 g/mol
InChI Key: RSFCTKFRRXCFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl 3-(1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyanomethyl 3-(1H-indol-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyanomethyl 3-(1H-indol-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

cyanomethyl 3-(1H-indol-3-yl)propanoate

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

cyanomethyl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H12N2O2/c14-7-8-17-13(16)6-5-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-6,8H2

InChI Key

RSFCTKFRRXCFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1H-Indol-3-yl)propanoic acid (5 g, 26 mmol) was dissolved in acetone (50 ml), and caesium carbonate (4.2 g, 13.0 mmol), chloroacetonitrile (1.8 ml, 28.6 mmol) and potassium iodide (20 mg) were added in succession. After a reaction time of 3 d at room temperature with exclusion of moisture, the solid residues were separated off by filtration and the filtrate was concentrated. The crude product of the ester was obtained only in a yield of 3.6 g by this procedure. The filtrate was taken up again in acetone (25 ml) and, for better solubility of the caesium salt formed as an intermediate product, DMF (25 ml) was added. The residue separated off previously, chloroacetonitrile (1.8 ml, 18.6 mmol) and potassium iodide (20 mg) was added to this solution. The reaction mixture was stirred at 60° C. for 3 h and at room temperature for 16H, with exclusion of water. The solid residues was separated off by filtration and the filtrate was concentrated. It was possible to obtain further crude product of the ester, which still contained DMF. The two crude products were combined and purified by chromatography on silica gel with ethyl acetate/cyclohexane (1:3). The desired cyanomethyl ester was obtained as a beige-coloured compound with a melting point of 72° C. in a yield of 91% (5.36 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two

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